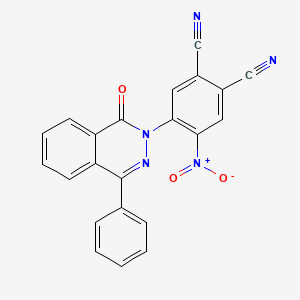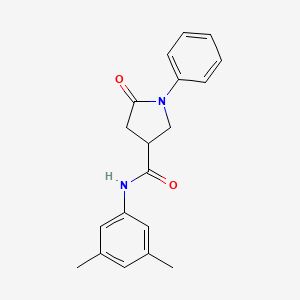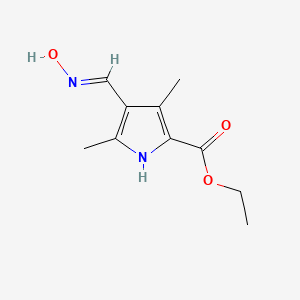
4-nitro-5-(1-oxo-4-phenylphthalazin-2(1H)-yl)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYANO-4-NITRO-5-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PHENYL CYANIDE is a complex organic compound with a unique structure that includes cyano, nitro, and phthalazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-NITRO-5-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of phenylhydrazine with a suitable diketone can form the phthalazinyl core, which is then further functionalized with cyano and nitro groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-CYANO-4-NITRO-5-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phthalazinyl derivatives.
Scientific Research Applications
2-CYANO-4-NITRO-5-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PHENYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-CYANO-4-NITRO-5-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PHENYL CYANIDE involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and nitro groups can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-CYANO-4-NITRO-5-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PHENYL AMINE
- 2-CYANO-4-NITRO-5-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PHENYL METHYL
- 2-CYANO-4-NITRO-5-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PHENYL ETHYL
Uniqueness
The uniqueness of 2-CYANO-4-NITRO-5-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PHENYL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H11N5O3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-nitro-5-(1-oxo-4-phenylphthalazin-2-yl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C22H11N5O3/c23-12-15-10-19(20(27(29)30)11-16(15)13-24)26-22(28)18-9-5-4-8-17(18)21(25-26)14-6-2-1-3-7-14/h1-11H |
InChI Key |
LGECWNOMCXSHHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=C(C(=C4)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Propan-2-ylideneamino)oxy]{[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]amino}methanone](/img/structure/B11103385.png)
![2-hydroxy-5-{[(E)-pyridin-3-ylmethylidene]amino}benzoic acid](/img/structure/B11103389.png)
![N,N'-{(4,5-dimethylbenzene-1,3-diyl)bis[sulfamoyl(4-methylbenzene-3,1-diyl)]}difuran-2-carboxamide](/img/structure/B11103396.png)
![N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)propanamide](/img/structure/B11103403.png)

![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11103419.png)
![(4Z)-4-{[(2-hydroxy-3,5-dinitrophenyl)amino]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11103421.png)
![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11103423.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11103431.png)
![5-[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide](/img/structure/B11103433.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11103438.png)
![4-(4-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B11103443.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11103458.png)
